![molecular formula C10H10N2O4S B1303751 [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid CAS No. 891450-28-5](/img/structure/B1303751.png)

[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

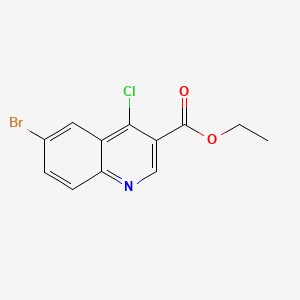

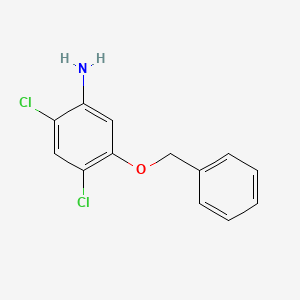

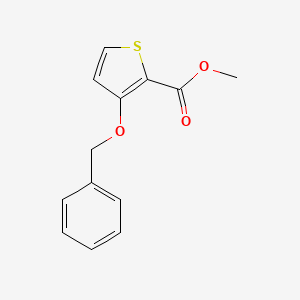

“[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 891450-28-5 . Its molecular weight is 254.27 and its IUPAC name is [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O4S/c1-17(15,16)10-11-7-4-2-3-5-8(7)12(10)6-9(13)14/h2-5H,6H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis

The molecular formula of “[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid” is C10H10N2O4S . Its molecular weight is 254.27 .科学的研究の応用

DNA Minor Groove Binding and Cellular Applications

Benzimidazole derivatives, notably Hoechst 33258, a bis-benzimidazole, bind to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding capability has been leveraged in cellular biology for chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and plant chromosome analysis. These derivatives have also been utilized as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and a model system to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Chemical Versatility and Complex Formation

The chemistry of benzimidazole derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, has been reviewed for its preparation procedures, properties, and complex formation capabilities. These compounds exhibit a broad spectrum of properties, including spectroscopic, structural, magnetic, biological, and electrochemical activities. This review highlights potential research areas and the significance of investigating unknown analogues (Boča, Jameson, & Linert, 2011).

Antioxidant Capacity and Reaction Pathways

Benzimidazole derivatives have been studied in the context of antioxidant capacity assays, particularly focusing on the reaction pathways underlying the ABTS/potassium persulfate decolorization assay. The analysis reveals specific reactions, such as coupling, that may influence the overall assessment of antioxidant capacity, underscoring the need for in-depth understanding of these reactions and their contribution to total antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Medicinal Perspectives of Benzimidazole Mannich Bases

The Mannich reaction has been utilized to synthesize benzimidazole derivatives, which play a significant role in medicine due to their wide range of pharmacological functions, including antimicrobial, antiviral, and anticancer activities. The synthesis and biological activities of newly synthesized mannich bases of benzimidazole derivatives have been highlighted, emphasizing their importance in the development of new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).

Safety and Hazards

作用機序

Target of Action

The primary targets of [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid are currently unknown. The compound is a derivative of benzimidazole, a class of compounds known to interact with a variety of biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Benzimidazole derivatives are known to interact with their targets through various mechanisms, including inhibiting enzyme activity, blocking receptor signaling, and disrupting protein-protein interactions . The exact mechanism of [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid would depend on its specific targets.

Biochemical Pathways

The biochemical pathways affected by [2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid are also unknown due to the lack of information on its targets. Benzimidazole derivatives can affect a wide range of biochemical pathways depending on their targets . Once the targets of this compound are identified, the affected pathways and their downstream effects can be better understood.

特性

IUPAC Name |

2-(2-methylsulfonylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-17(15,16)10-11-7-4-2-3-5-8(7)12(10)6-9(13)14/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAPRGVLEXTFLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)